molecular formula C30H33NO6 B303668 Diethyl 7-(3-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Diethyl 7-(3-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Cat. No. B303668
M. Wt: 503.6 g/mol
InChI Key: FBAYFMKRSRXVGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 7-(3-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate, also known as DMQD, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of Diethyl 7-(3-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate involves the inhibition of the enzyme topoisomerase II, which is essential for DNA replication and cell division. Diethyl 7-(3-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate binds to the enzyme and prevents it from functioning properly, leading to DNA damage and cell death. This mechanism is similar to that of other anti-cancer drugs, such as doxorubicin and etoposide.
Biochemical and Physiological Effects:
Diethyl 7-(3-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been found to have various biochemical and physiological effects on cancer cells. Studies have shown that Diethyl 7-(3-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate can induce oxidative stress, which is a state of imbalance between reactive oxygen species (ROS) and antioxidants in cells. This oxidative stress can lead to DNA damage and cell death in cancer cells. Diethyl 7-(3-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has also been found to inhibit the expression of certain proteins that are involved in cancer cell survival and proliferation, such as Bcl-2 and cyclin D1.

Advantages and Limitations for Lab Experiments

One advantage of using Diethyl 7-(3-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate in lab experiments is its potency and selectivity against cancer cells. Diethyl 7-(3-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been found to be more effective against cancer cells than normal cells, which reduces the risk of side effects. However, one limitation of using Diethyl 7-(3-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is its poor solubility in water, which can affect its bioavailability and pharmacokinetics. This can be overcome through the use of solubilizing agents or prodrugs.

Future Directions

There are several future directions for the study of Diethyl 7-(3-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate. One direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the development of Diethyl 7-(3-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate analogs that have improved solubility and pharmacokinetics. These analogs can be screened for their anti-cancer activity and selectivity. Additionally, Diethyl 7-(3-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate can be studied in combination with other anti-cancer drugs to enhance its therapeutic efficacy. Finally, Diethyl 7-(3-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate can be studied in animal models to evaluate its safety and efficacy in vivo.

Synthesis Methods

Diethyl 7-(3-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate can be synthesized through a multistep process involving the reaction of 2-methylbenzaldehyde, 3-methoxybenzaldehyde, diethyl malonate, and ammonium acetate. The reaction mixture is heated under reflux for several hours, and the resulting product is purified through recrystallization. The purity of the product can be confirmed through spectroscopic analysis, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Scientific Research Applications

Diethyl 7-(3-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been studied for its potential therapeutic properties, particularly as an anti-cancer agent. Studies have shown that Diethyl 7-(3-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Diethyl 7-(3-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has also been found to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial mechanism for cancer treatment.

properties

Product Name

Diethyl 7-(3-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Molecular Formula

C30H33NO6

Molecular Weight

503.6 g/mol

IUPAC Name

diethyl 7-(3-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C30H33NO6/c1-6-36-29(33)24-18(4)31-23-16-22(19-12-10-13-20(15-19)35-5)26(30(34)37-7-2)28(32)27(23)25(24)21-14-9-8-11-17(21)3/h8-15,22,25-26,31H,6-7,16H2,1-5H3

InChI Key

FBAYFMKRSRXVGN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=CC=C3C)C4=CC(=CC=C4)OC

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=CC=C3C)C4=CC(=CC=C4)OC

Origin of Product

United States

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